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Compound of Interest

Compound Name:
2,3-Dihydrobenzofuran-7-

carbaldehyde

Cat. No.: B171238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of

numerous biologically active compounds. Its derivatives have garnered significant attention in

medicinal chemistry due to their diverse pharmacological properties, ranging from anticancer to

neuroprotective activities. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of dihydrobenzofuran derivatives, focusing on their anticancer and

cholinesterase inhibitory activities. The information presented herein is supported by

quantitative data from various studies, detailed experimental protocols for key biological

assays, and visual representations of SAR principles.

Anticancer Activity of Dihydrobenzofuran
Derivatives
Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents,

exhibiting cytotoxicity against a wide range of cancer cell lines. The antiproliferative activity of

these compounds is significantly influenced by the nature and position of substituents on the

dihydrobenzofuran core and any appended functionalities.

Comparative Analysis of Anticancer Activity (IC50)
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of

representative dihydrobenzofuran derivatives against various human cancer cell lines. The data
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highlights the impact of specific structural modifications on their cytotoxic potential.

Compoun
d ID

Dihydrob
enzofura
n Core
Modificati
on

Other
Key
Moieties

Cancer
Cell Line

IC50 (µM)

Referenc
e
Compoun
d

IC50 (µM)

1 2-Aryl

Phenyl

group at

C2

A549

(Lung)
0.12

Doxorubici

n
-

2 2-Aryl

p-

Fluorophen

yl group at

C2

SGC7901

(Gastric)
2.75

Doxorubici

n
-

3 2,3-Diaryl

Phenyl

groups at

C2 and C3

HT-1080

(Fibrosarco

ma)

35.62

5-

Fluorouraci

l

-

4 Fluorinated

Difluoro

and bromo

substitution

HCT116

(Colorectal

)

19.5 - -

5 Fluorinated

Difluoro

and bromo

substitution

with

carboxylic

acid

HCT116

(Colorectal

)

24.8 - -

6
Natural

Isolate
-

NCI-H460

(Lung)
53.24

5-

Fluorouraci

l

97.76[1]

7
Natural

Isolate
-

CAL-27

(Oral)
48.52

5-

Fluorouraci

l

-
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Key SAR Observations for Anticancer Activity:

Substitution at C2: The presence of an aryl group at the C2 position of the

dihydrobenzofuran ring is a common feature in many active compounds. Electron-

withdrawing groups on this aryl substituent, such as fluorine, can enhance cytotoxic activity.

[2]

Halogenation: The introduction of fluorine and bromine atoms to the dihydrobenzofuran

scaffold has been shown to increase antiproliferative effects.[3]

Hybrid Molecules: Incorporating other heterocyclic moieties, such as triazoles or imidazoles,

can lead to synergistic cytotoxic effects.[2]

Natural Products: Naturally occurring dihydrobenzofuran neolignans have demonstrated

significant anticancer activity.[2]

Mechanism of Action Insights
Several mechanisms have been proposed for the anticancer effects of dihydrobenzofuran

derivatives. Some compounds have been shown to induce apoptosis (programmed cell death)

and cause cell cycle arrest in cancer cells.[4] For instance, certain derivatives trigger the

cleavage of poly(ADP-ribose) polymerase (PARP-1) and inhibit the expression of the anti-

apoptotic protein Bcl-2.[3]

Cholinesterase Inhibitory Activity of
Dihydrobenzofuran Derivatives
Dihydrobenzofuran derivatives have also been investigated as potential therapeutic agents for

neurodegenerative diseases like Alzheimer's disease, primarily through their ability to inhibit

cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase

(BChE).

Comparative Analysis of Cholinesterase Inhibition (IC50)
The table below presents the in vitro inhibitory activity (IC50 values in µM) of selected

dihydrobenzofuran derivatives against AChE and BChE.
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Compoun
d ID

Dihydrob
enzofura
n Core
Modificati
on

Other
Key
Moieties

Enzyme IC50 (µM)

Referenc
e
Compoun
d

IC50 (µM)

8

2-

Arylbenzof

uran

- BChE 2.5
Galantamin

e
35.3[5]

9

2-

Arylbenzof

uran

- BChE 32.8
Galantamin

e
35.3[5]

10

Benzofuran

-based

hybrid

N-methyl-

N-

benzylamin

e moiety

AChE - Donepezil -

11

Benzofuran

-based

hybrid

N-methyl-

N-

benzylamin

e moiety

BChE - Donepezil -

12
Benzofuran

-based

Phenylacet

amide and

1,2,4-

triazole

AChE 0.55 Eserine -

13
Benzofuran

-based

Phenylacet

amide and

1,2,4-

triazole

AChE 0.88 Eserine -

Key SAR Observations for Cholinesterase Inhibitory Activity:

2-Arylbenzofurans: Several 2-arylbenzofuran derivatives have shown potent and selective

inhibitory activity against BChE.[5]
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Hybrid Scaffolds: Linking the benzofuran ring to other pharmacophores, such as N-methyl-N-

benzylamine or triazole moieties, can yield potent cholinesterase inhibitors.[6][7]

Substituent Effects: The nature and position of substituents on the aryl rings of these hybrid

molecules play a crucial role in determining their inhibitory potency and selectivity.[7] For

instance, electron-donating groups on the phenyl ring of N-phenylacetamide in benzofuran-

triazole hybrids can slightly enhance AChE inhibitory activity.[7]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate reproducibility and further research.

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and

cytotoxicity.

Materials:

Cancer cell lines (e.g., A549, HCT116)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-

streptomycin)

Dihydrobenzofuran derivatives (dissolved in a suitable solvent like DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:
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Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate

overnight to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the dihydrobenzofuran

derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

Incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4

hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow

MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a

microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.

Ellman's Method for Cholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring

cholinesterase activity.

Materials:

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Phosphate buffer (pH 8.0)

Dihydrobenzofuran derivatives (dissolved in a suitable solvent)
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96-well plates

Microplate reader

Procedure:

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing

phosphate buffer, DTNB, and the test compound at various concentrations.

Enzyme Addition: Add the cholinesterase enzyme to the reaction mixture and incubate for a

short period.

Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time

using a microplate reader. The hydrolysis of the substrate by the enzyme produces

thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

The rate of color formation is proportional to the enzyme activity.

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the

test compound compared to the control (without inhibitor). Determine the IC50 value, which

is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Structure-Activity Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key structure-

activity relationships of dihydrobenzofuran derivatives for their anticancer and cholinesterase

inhibitory activities.
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Caption: SAR for Anticancer Activity of Dihydrobenzofuran Derivatives.
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Caption: SAR for Cholinesterase Inhibitory Activity of Benzofuran Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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